molecular formula C12H10N2 B022240 3-Methyl-9H-pyrido[2,3-b]indole CAS No. 76162-60-2

3-Methyl-9H-pyrido[2,3-b]indole

Cat. No.: B022240
CAS No.: 76162-60-2
M. Wt: 182.22 g/mol
InChI Key: KZCHBHJWVHWOCE-UHFFFAOYSA-N
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Description

NVP-AUY922 is a novel resorcinylic isoxazole amide that functions as a potent inhibitor of heat shock protein 90 (HSP90). This compound has shown significant potential in inhibiting the proliferation of human tumor cells and has been extensively studied for its antitumor activity .

Preparation Methods

The synthesis of NVP-AUY922 involves multiple steps, starting with the preparation of the resorcinylic isoxazole core. The synthetic route typically includes the following steps:

Industrial production methods for NVP-AUY922 are designed to ensure scalability and reproducibility. These methods often involve optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and minimize impurities .

Chemical Reactions Analysis

NVP-AUY922 undergoes several types of chemical reactions, including:

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions are typically derivatives of NVP-AUY922 with modified functional groups .

Scientific Research Applications

NVP-AUY922 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:

Mechanism of Action

NVP-AUY922 exerts its effects by inhibiting heat shock protein 90, a molecular chaperone involved in the folding and stabilization of various client proteins. By binding to the ATP-binding pocket of heat shock protein 90, NVP-AUY922 disrupts its chaperone function, leading to the degradation of client proteins. This results in the inhibition of cell proliferation, induction of apoptosis, and suppression of tumor growth .

Comparison with Similar Compounds

NVP-AUY922 is unique among heat shock protein 90 inhibitors due to its high potency and selectivity. Similar compounds include:

NVP-AUY922 stands out due to its ability to inhibit a broad range of tumor types and its favorable pharmacokinetic profile, making it a promising candidate for further development in cancer therapy .

Properties

IUPAC Name

3-methyl-9H-pyrido[2,3-b]indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2/c1-8-6-10-9-4-2-3-5-11(9)14-12(10)13-7-8/h2-7H,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZCHBHJWVHWOCE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(NC3=CC=CC=C32)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10503855
Record name 3-Methyl-9H-pyrido[2,3-b]indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10503855
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76162-60-2
Record name 3-Methyl-9H-pyrido[2,3-b]indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10503855
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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